molecular formula C11H18O3 B13193124 Methyl 2,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 2,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13193124
M. Wt: 198.26 g/mol
InChI Key: FKURUQVWGXBLCB-UHFFFAOYSA-N
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Description

Methyl 2,5-dimethyl-1-oxaspiro[25]octane-2-carboxylate is a chemical compound with the molecular formula C11H18O3 It belongs to the class of oxaspiro compounds, which are characterized by a spiro-connected oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the spiro-connected oxirane ring. One common method involves the use of a cyclization reaction where a diol precursor undergoes intramolecular cyclization in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The spiro-connected oxirane ring plays a crucial role in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate
  • Methyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate
  • 1-Oxaspiro[2.5]octane, 5,5-dimethyl-4-(3-methyl-1,3-butadienyl)-

Uniqueness

Methyl 2,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 2,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H18O3/c1-8-5-4-6-11(7-8)10(2,14-11)9(12)13-3/h8H,4-7H2,1-3H3

InChI Key

FKURUQVWGXBLCB-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2(C1)C(O2)(C)C(=O)OC

Origin of Product

United States

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